2-Nitro-5-thiocyanatobenzoic acid
Overview
Description
2-Nitro-5-thiocyanatobenzoic acid is a highly reactive chemical compound known for its ability to transfer its cyano group rapidly to nucleophilic thiolates. This compound is commonly used in biochemical assays and protein engineering to modify cysteine residues in proteins, converting them into their S-cyano derivatives .
Mechanism of Action
Target of Action
The primary target of 2-Nitro-5-thiocyanatobenzoic acid (NTCB) are the thiol groups in proteins , specifically the cysteine residues . These residues play a crucial role in protein structure and function, often forming disulfide bonds that contribute to the protein’s tertiary structure.
Mode of Action
NTCB is a highly reactive reagent that transfers its cyano group rapidly to a nucleophilic thiolate . When it is provided to a protein, it will quickly cyanylate the protein cysteine to form S-cyano-cysteine . This compound undergoes reversible intramolecular addition with the cysteine N-amide to generate 1-acyl-2-iminothiazolidine , an intermediate that can undergo nucleophilic acyl substitution .
Biochemical Pathways
The biochemical pathway primarily affected by NTCB involves the modification and cleavage of proteins at cysteine residues . The conversion of thiol groups in proteins into their S-cyano derivatives can lead to changes in protein structure and function, potentially affecting downstream biochemical pathways.
Result of Action
The result of NTCB’s action is the modification of proteins through the cyanylation of cysteine residues . This can lead to changes in protein structure and function, with potential impacts on cellular processes and pathways. In some cases, NTCB is used to specifically cleave the amino-terminal peptide bond of cysteine residues .
Biochemical Analysis
Biochemical Properties
2-Nitro-5-thiocyanatobenzoic acid plays a crucial role in biochemical reactions by modifying cysteine residues in proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to cyanylate and cleave proteins at cysteine residues, converting thiol groups into their S-cyano derivatives . This modification is essential for studying protein structure and function, as well as for developing therapeutic proteins. The compound’s ability to transfer its cyano group rapidly to a nucleophilic thiolate makes it a valuable reagent in biochemical assays .
Cellular Effects
This compound influences various cellular processes by modifying cysteine residues in proteins. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the cyanylation of cysteine residues can alter the activity of enzymes and proteins involved in cell signaling, leading to changes in cellular responses . Additionally, the compound’s ability to cleave proteins at specific sites can impact protein function and stability, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the selective modification of cysteine residues to form S-cyano-cysteine. This modification is achieved through the rapid transfer of the cyano group to a nucleophilic thiolate . The resulting S-cyano-cysteine can undergo reversible intramolecular addition with the cysteine N-amide, generating an intermediate that can participate in nucleophilic acyl substitution . This mechanism is critical for the compound’s ability to cleave proteins at specific sites and modify their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under specific storage conditions, such as at -20°C for long-term storage . Its reactivity can decrease over time due to degradation or exposure to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify cysteine residues without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular processes and causing cell death . These threshold effects are important for determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of thiol groups in proteins. It interacts with enzymes and cofactors that facilitate the cyanylation reaction, leading to the formation of S-cyano-cysteine . This modification can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its impact on cellular function and protein activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The efficient transport and distribution of the compound are crucial for its effectiveness in modifying proteins and influencing cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be in proximity to its target proteins to exert its effects. Understanding the subcellular distribution of the compound is important for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-thiocyanatobenzoic acid typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:
Cyanylation: The compound is known for its ability to cyanylate thiol groups in proteins, converting them into S-cyano derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro and thiocyanate groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.
Major Products
Scientific Research Applications
2-Nitro-5-thiocyanatobenzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Nitro-5-thiocyanatobenzoic acid is unique in its high reactivity and specificity for cyanylation reactions. Similar compounds include:
2-Nitrobenzoic acid: Lacks the thiocyanate group and is less reactive in cyanylation reactions.
5-Thiocyanatobenzoic acid: Lacks the nitro group and has different reactivity and applications.
These comparisons highlight the uniqueness of this compound in its ability to rapidly transfer the cyano group to nucleophilic thiolates, making it a valuable reagent in biochemical and protein engineering applications .
Properties
IUPAC Name |
2-nitro-5-thiocyanatobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067543 | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30211-77-9 | |
Record name | 2-Nitro-5-thiocyanatobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-thiocyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-5-thiocyanatobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Nitro-5-thiocyanatobenzoic acid interact with its target and what are the downstream effects?
A: this compound (NTCB) primarily targets cysteine residues in proteins. [, , , , , , , , , ] It reacts with the sulfhydryl group (-SH) of cysteine, initially forming an S-cyano derivative (a thiocyanate). [, ] This modification can have several downstream effects:
- Cleavage at cysteine residues: Under certain conditions, the S-cyano derivative can be further cleaved, leading to protein fragmentation. This property is particularly useful in protein analysis, such as mapping cysteine residues and identifying protein interaction sites. [, , ]
- Formation of dehydroalanine: In specific contexts, particularly at the C-terminus of proteins, NTCB can facilitate the conversion of cysteine to dehydroalanine. [] This is a valuable tool for generating protein probes and studying post-translational modifications.
- Alteration of protein structure and function: The introduction of a cyano group can disrupt protein structure and potentially affect protein activity. This has been observed in studies on enzymes like carboxypeptidase Y and apoflavodoxin. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound has the following structural characteristics:
- Spectroscopic Data: While specific spectroscopic data depends on the technique used, key features include:
Q3: How does this compound perform under various conditions?
A3: The performance and applications of NTCB can vary depending on the reaction conditions, including:
- pH: The reaction of NTCB with cysteine is favored at alkaline pH. []
- Presence of Cyanide Ions: The addition of excess cyanide ions (CN-) promotes the formation of the S-cyano derivative and minimizes the formation of alternative products. []
- Protein Structure: The efficiency of dehydroalanine formation is influenced by the location of the cysteine residue within the protein. [] C-terminal cysteines are more readily converted compared to internal ones.
Q4: What are the applications of this compound in studying membrane proteins?
A: NTCB is particularly useful in the analysis of membrane proteins, which are often difficult to study due to their hydrophobicity. [] The use of NTCB, prior to enzymatic digestion, enhances the identification of membrane proteins in mass spectrometry analyses. [] This is because NTCB can more readily access cleavage sites within membrane proteins, improving subsequent enzymatic digestion. []
Q5: Has computational chemistry been used to study this compound?
A: Yes, computational chemistry, particularly molecular orbital calculations, has been used to study the structure and electronic properties of phenylthiocyanates, including NTCB. [] These studies have provided insights into the reactivity of these compounds with thiols, suggesting that nucleophilic attack likely occurs at the cyano-carbon rather than the sulfur atom. []
Q6: Are there alternative compounds or methods for achieving similar results?
A6: While NTCB offers unique advantages, alternative methods for cysteine modification and protein cleavage exist:
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